1,3,2-Benzodioxaborole

Catalog No.
S1895996
CAS No.
274-07-7
M.F
C6H5BO2
M. Wt
119.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,2-Benzodioxaborole

CAS Number

274-07-7

Product Name

1,3,2-Benzodioxaborole

Molecular Formula

C6H5BO2

Molecular Weight

119.92 g/mol

InChI

InChI=1S/C6H4BO2/c1-2-4-6-5(3-1)8-7-9-6/h1-4H

InChI Key

CENMEJUYOOMFFZ-UHFFFAOYSA-N

SMILES

[B]1OC2=CC=CC=C2O1

Canonical SMILES

B1OC2=CC=CC=C2O1

1,3,2-Benzodioxaborole, commonly referred to as catecholborane, is an organoboron compound with the chemical formula C₆H₄BO₂. This compound features a unique bicyclic structure that includes a dioxaborole ring, contributing to its distinctive chemical properties. It is a colorless liquid at room temperature and is notable for its role in organic synthesis, particularly in hydroboration reactions. The presence of the catechol moiety enhances its reactivity and selectivity in various chemical transformations, making it a valuable reagent in organic chemistry.

Catecholborane is a hazardous compound due to its following properties:

  • Highly flammable liquid and vapor [].
  • Causes severe skin burns and eye damage [].
  • Reacts violently with water [].

Organic Synthesis

Catecholborane is a versatile reagent in organic synthesis due to its ability to participate in various reactions. Here are some key applications:

  • Hydroboration: Catecholborane readily reacts with alkenes to form vicinal diols through hydroboration-oxidation. This reaction allows for the introduction of hydroxyl groups at specific positions of a molecule Organic Syntheses.
  • Suzuki-Miyaura Coupling: Catecholborane can be converted into pinacolborane, a crucial intermediate used in Suzuki-Miyaura couplings. This palladium-catalyzed cross-coupling reaction is widely employed for the formation of carbon-carbon bonds between aryl or vinyl boronic acids and various organic electrophiles Chemical Reviews.
  • Deoxygenation: Catecholborane can be used as a deoxygenation reagent for specific functional groups, such as epoxides and carbonyl compounds The Journal of Organic Chemistry: .

Other Research Applications

Beyond organic synthesis, catecholborane shows promise in other scientific research areas:

  • Medicinal Chemistry: The ability of catecholborane to participate in selective transformations makes it a potential tool for the synthesis of complex molecules with medicinal properties Tetrahedron Letters.
  • Material Science: Catecholborane derivatives are being explored for their potential applications in developing novel materials with unique properties, such as polymers and catalysts Dalton Transactions.

  • Hydroboration: It acts as a hydroboration reagent for alkenes and alkynes, yielding alkenyl and alkyl boronic acids and esters. This reaction is crucial for forming carbon-boron bonds, which are fundamental in organic synthesis .
  • Stereoselective Reductions: The compound can reduce β-hydroxy ketones to syn 1,3-diols selectively .
  • Formation of Vinylboranes: When treated with terminal alkynes, it generates trans vinylboranes, which can further participate in cross-coupling reactions like the Suzuki reaction .
  • Oxidative Addition: 1,3,2-Benzodioxaborole can oxidatively add to low valent metal complexes, forming boryl complexes that are useful in various catalytic processes .

The synthesis of 1,3,2-benzodioxaborole typically involves the following methods:

  • Reaction of Catechol with Borane: The most common method involves treating catechol with borane in an ether solvent like tetrahydrofuran. This reaction can yield catecholborane efficiently but may result in some loss of hydride .
  • Alternative Synthetic Routes: Other methods include the reaction of tris(catecholato)bisborane with alkali-metal boron hydrides such as lithium borohydride or sodium borohydride .
  • Catalytic Hydroboration: Recent studies have explored catalytic hydroboration using 1,3,2-benzodioxaborole itself as a catalyst for alkenes and alkynes .

1,3,2-Benzodioxaborole finds numerous applications in organic synthesis:

  • Synthesis of Boronic Acids: It is widely used to synthesize various boronic acids and esters that serve as intermediates in organic synthesis.
  • Cross-Coupling Reactions: The vinylboranes generated from its reactions are crucial precursors for Suzuki-Miyaura cross-coupling reactions .
  • Pharmaceutical Chemistry: Its derivatives are being explored for potential applications in drug development due to their unique reactivity profiles.

Interaction studies involving 1,3,2-benzodioxaborole primarily focus on its reactivity with different substrates and metal catalysts. Research has shown that it can effectively facilitate hydroboration reactions under mild conditions. Additionally, studies indicate that it can form stable complexes with transition metals, enhancing catalytic activity in various transformations . These interactions highlight its versatility as a reagent and catalyst in synthetic chemistry.

Several compounds share structural or functional similarities with 1,3,2-benzodioxaborole. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey FeaturesUnique Aspects
CatecholboraneOrganoboronDerived from catechol; used as a reducing agentStereoselective reduction capabilities
PinacolboraneOrganoboronMonomeric structure; less Lewis acidicStable under air; used in hydroboration
Tri-n-butylboraneOrganoboronCommon hydroboration reagent; more reactiveLess selective than catecholborane
Boron TrifluorideLewis AcidStrong electrophile; used in various reactionsHighly reactive; not suitable for selective reductions

The uniqueness of 1,3,2-benzodioxaborole lies in its ability to selectively participate in stereoselective reductions and its compatibility with various substrates in hydroboration reactions. Its structural features allow it to function effectively as both a reagent and a catalyst in synthetic applications.

UNII

UB69382H5J

Wikipedia

Catecholborane

General Manufacturing Information

1,3,2-Benzodioxaborole: ACTIVE

Dates

Modify: 2023-08-16

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